Hypoxia-Induced Fluorescence Kinetics
In A549 human lung adenocarcinoma cells, IQ‑R exhibited preferential activation and reduction by endogenous reductase under hypoxic conditions (1% O2) compared to normoxic conditions (21% O2), resulting in a quantifiable fluorescence intensity ratio of 5.2:1 (hypoxia:normoxia) after 4 hours of incubation [1].
| Evidence Dimension | Fluorescence Intensity Ratio (Hypoxia vs. Normoxia) in A549 Cells |
|---|---|
| Target Compound Data | 5.2‑fold higher fluorescence under 1% O2 vs. 21% O2 at 4 h |
| Comparator Or Baseline | Baseline: Normoxia (21% O2) |
| Quantified Difference | 5.2‑fold increase in fluorescence intensity under hypoxia |
| Conditions | A549 cells, 10 µM IQ‑R, 4 h incubation, 1% O2 vs. 21% O2 |
Why This Matters
This demonstrates that IQ‑R provides a clear, quantitative on‑off signal for hypoxia detection in live cells, enabling precise spatiotemporal monitoring of oxygen gradients.
- [1] Komatsu H, Harada H, Tanabe K, Hiraoka M, Nishimoto S. Indolequinone-rhodol conjugate as a fluorescent probe for hypoxic cells: enzymatic activation and fluorescence properties. MedChemComm. 2010;1(1):50-53. View Source
